Ammonium-D4 formate-D

Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

Site-specific deuterium labeling involves the precise substitution of hydrogen with deuterium at specific locations within a molecule. synmr.in This technique is of paramount importance in modern chemical and biochemical research for several reasons. The increased mass of deuterium compared to hydrogen leads to a difference in vibrational frequencies of chemical bonds, a phenomenon known as the kinetic isotope effect. This effect can be exploited to probe reaction mechanisms and elucidate the rate-determining steps of chemical transformations. nih.gov

Furthermore, the distinct magnetic properties of deuterium make it a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. arkat-usa.org By selectively introducing deuterium, researchers can simplify complex NMR spectra, enhance resolution, and gain detailed insights into molecular structure, dynamics, and interactions. simsonpharma.comcymitquimica.com In mass spectrometry, deuterated compounds serve as excellent internal standards for quantification, allowing for more accurate and reliable measurements. researchgate.net The ability to track the fate of deuterium-labeled molecules within biological systems has also revolutionized metabolic studies, providing a window into the intricate pathways of drug metabolism and nutrient utilization. synmr.in

Overview of Deuterated Ammonium (B1175870) Formate (B1220265) in Contemporary Analytical and Synthetic Methodologies

Deuterated ammonium formate, specifically Ammonium-D4 formate-D, has become a staple reagent in advanced analytical and synthetic methods. cortecnet.com In mass spectrometry-based proteomics and metabolomics, it is often used as a mobile-phase modifier in liquid chromatography-mass spectrometry (LC-MS). nih.govlcms.cz The use of its deuterated form, this compound, is particularly advantageous in studies employing hydrogen-deuterium exchange mass spectrometry (HDX-MS) to investigate protein conformation and dynamics. researchgate.net

In organic synthesis, deuterated ammonium formate serves as a convenient source of deuterium for catalytic transfer hydrogenation reactions. nih.gov This method provides a mild and efficient way to introduce deuterium into organic molecules, including the synthesis of deuterated peptides. nih.gov The commercial availability of high isotopic purity this compound has further facilitated its widespread adoption in these cutting-edge research applications. cymitquimica.com

Properties of this compound

This compound is the deuterated analog of ammonium formate, with the chemical formula CD₅NO₂. guidechem.com It is a colorless, crystalline solid. chemdox.com

| Property | Value |

| Chemical Formula | CD₅NO₂ |

| Molecular Weight | 67.08 g/mol cymitquimica.com |

| Physical State | Solid powder cymitquimica.com |

| Color | Colorless chemdox.com |

| Melting Point | 116 °C at 1,013 hPa chemdox.com |

| Isotopic Purity | >98 Atom % D cymitquimica.com |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of deuterated ammonia (B1221849) (Ammonia-d3) with deuterated formic acid (Formic acid-d2). This acid-base reaction yields the deuterated salt. The reaction is generally carried out in a deuterated solvent to maintain high isotopic enrichment. One common method involves the careful addition of formic acid-d2 to a solution of ammonia-d3 (B76837) in heavy water (D₂O), followed by crystallization of the resulting this compound. The synthesis of organic ammonium formate salts can be achieved through the reaction of formic acid with various amines. researchgate.net

Applications in Advanced Analytical Techniques

Mass Spectrometry

Ammonium formate is a widely used mobile-phase additive in liquid chromatography-mass spectrometry (LC-MS) due to its volatility and ability to improve chromatographic peak shape and ionization efficiency. nih.govscientificlabs.co.uk this compound, in particular, is utilized in advanced mass spectrometry techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS). researchgate.net In HDX-MS, the exchange rates of backbone amide hydrogens with deuterium from a deuterated solvent like D₂O, often buffered with deuterated ammonium formate, are measured to probe protein conformation, dynamics, and interactions. researchgate.net The use of fully deuterated mobile phases, including D₅-ammonium formate, can provide a more complete picture of the exchange process. researchgate.net Furthermore, deuterated compounds like buprenorphine-D4 are used as internal standards in quantitative LC-MS/MS analyses to ensure accuracy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated solvents and reagents are essential for minimizing solvent signals that can obscure the signals of the analyte. cymitquimica.com this compound can be used as a component of deuterated buffer systems for NMR studies of biomolecules, such as proteins and nucleic acids, where maintaining a specific pH is crucial for preserving their native structure and function. synmr.in The use of deuterated compounds helps to simplify complex spectra and allows for the unambiguous assignment of resonances, which is critical for detailed structural and dynamic studies. simsonpharma.comcambridge.org

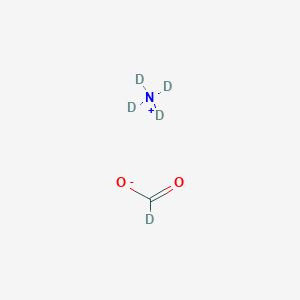

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

deuterioformate;tetradeuterioazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3/i1D;/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-AQOVZKNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[O-].[2H][N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.087 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches for Ammonium D4 Formate D

Strategies for Isotopic Enrichment in Deuterated Ammonium (B1175870) Salts

The creation of the deuterated ammonium cation (ND₄⁺) is a critical first step in the synthesis of Ammonium-D4 formate-D. The primary strategies for isotopic enrichment involve either direct synthesis using deuterated starting materials or hydrogen-deuterium exchange reactions.

A highly effective method for producing the ND₄⁺ ion is through the use of deuterated ammonia (B1221849) (ND₃). High-purity deuterated ammonia can be synthesized via methods analogous to the Haber-Bosch process, reacting high-purity deuterium (B1214612) gas (D₂) with nitrogen gas (N₂) over a catalyst. google.com This ensures a high abundance of deuterium from the outset. Another approach involves the hydrolysis of metal nitrides, such as magnesium nitride, with heavy water (D₂O).

Hydrogen-deuterium exchange is another viable strategy. This involves dissolving ammonia or an ammonium salt in a deuterium-rich solvent like heavy water (D₂O), often under conditions of elevated temperature and pressure to facilitate the exchange of hydrogen atoms for deuterium atoms. ansto.gov.au The efficiency of this exchange is crucial for achieving a high percentage of deuterium in the final ammonium salt. Furthermore, acid/base-catalyzed reactions can promote the formation of deuterated ammonium ions. tn-sanso.co.jp

Chemical Synthesis Pathways Utilizing Deuterated Precursors

The most direct chemical pathway to this compound is the acid-base neutralization reaction between deuterated ammonia (ND₃) and deuterated formic acid (DCOOD). acs.orgbilkent.edu.tr This reaction is analogous to the synthesis of standard ammonium formate (B1220265) from its non-deuterated precursors.

Precursor Synthesis: Deuterated Formic Acid (DCOOD) The synthesis of the deuterated formic acid precursor is a key preparatory step. A well-established method involves the pyrolysis of deuterated oxalic acid. In this procedure, anhydrous oxalic acid is repeatedly recrystallized from heavy water (D₂O) to substitute the acidic protons with deuterium, forming oxalic acid-d₂. prepchem.comprepchem.com This deuterated intermediate is then purified by sublimation and subsequently pyrolyzed by heating, which causes it to decompose into the desired formic acid-d₂ (DCOOD) and carbon dioxide. prepchem.comprepchem.com

Another approach involves H/D exchange on formic acid itself. Using an iridium catalyst in heavy water, formic acid (HCOOH) can be deuterated to DCOOD. nih.gov

Final Assembly: Acid-Base Reaction Once the high-purity deuterated precursors are obtained, the final synthesis is straightforward. Deuterated ammonia, typically as a gas or in a solution of heavy water, is reacted with deuterated formic acid. The neutralization reaction yields the target compound, this compound.

ND₃ + DCOOD → [ND₄]⁺[DCOO]⁻

To prevent isotopic dilution from atmospheric moisture, the reaction is carried out under anhydrous conditions or in a D₂O medium. The resulting salt is then isolated, often through crystallization.

Below is a table summarizing a typical synthetic pathway.

Interactive Data Table: Synthesis Protocol for this compound| Step | Description | Precursors | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Precursor Deuteration | Anhydrous oxalic acid, Deuterium oxide (D₂O) | Repeated recrystallization from D₂O, followed by sublimation | Oxalic acid-d₂ |

| 2 | Precursor Synthesis | Oxalic acid-d₂ | Pyrolysis at ~220°C under vacuum | Formic acid-d₂ (DCOOD) |

| 3 | Final Reaction | Deuterated ammonia (ND₃), Formic acid-d₂ (DCOOD) | Anhydrous/D₂O environment, controlled temperature | This compound |

| 4 | Purification | Crude this compound | Crystallization from a deuterated solvent, drying under vacuum | High-purity this compound |

Methodological Considerations for Achieving High Isotopic Purity

Achieving high isotopic purity (typically >98 atom % D) is paramount in the synthesis of deuterated compounds and requires rigorous control throughout the process. nih.govsigmaaldrich.com

Key Considerations for High Isotopic Purity:

Purity of Precursors: The isotopic enrichment of the final product is directly dependent on the purity of the starting materials. It is essential to use deuterated precursors like D₂O, ND₃, and DCOOD with the highest available atom % D. nih.gov

Solvent Choice: All reactions should be conducted in deuterated solvents (e.g., D₂O) or under strictly anhydrous conditions to prevent H/D back-exchange, which would lower the isotopic purity. nih.gov

Control of Atmosphere: Exposure to atmospheric moisture (H₂O) must be minimized at all stages of synthesis and purification, as labile deuterons can readily exchange with protons.

Purification Techniques: Purification methods must be chosen carefully to avoid introducing protons. Recrystallization should be performed using deuterated solvents. Sublimation or drying under vacuum are effective methods for removing volatile protic impurities. prepchem.comprepchem.com

Analytical Verification Confirming the isotopic purity and structural integrity of the final product is a critical final step. A combination of analytical techniques is typically employed. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to quantify any residual proton signals, while ²H (Deuterium) NMR can confirm the positions of the deuterium atoms and provide quantitative data on isotopic enrichment. rsc.orgnih.govsigmaaldrich.com

The combination of these methods provides a comprehensive evaluation, ensuring the final product meets the required high standard of isotopic purity. rsc.org

Applications in Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In NMR spectroscopy, the presence of deuterium (B1214612) in Ammonium-D4 formate-D serves multiple roles, from acting as a non-interfering solvent medium to a probe for detailed structural and dynamic studies. cymitquimica.compubcompare.ai Its suitability for NMR is well-established, often being used as a reference standard or a component in specialized analytical applications. sigmaaldrich.comsigmaaldrich.com

The use of deuterium-labeled compounds is a cornerstone of modern structural elucidation by NMR. This compound can be employed as a deuterium source or as part of a deuterated solvent system to simplify complex proton NMR spectra. pubcompare.ai By replacing hydrogen atoms with deuterium, their corresponding signals are removed from the ¹H NMR spectrum, effectively reducing spectral crowding and allowing for the unambiguous analysis of the remaining signals.

Deuterium probes are instrumental in studying the structure and dynamics of macromolecules. In solid-state NMR, for instance, deuterated ammonium (B1175870) formate (B1220265) has been used as a model system to study heteronuclear dipolar couplings. nih.gov Such studies help in determining internuclear distances and the relative orientations of chemical shift and dipolar tensors, which are fundamental parameters for defining molecular structure. nih.gov Furthermore, strategies involving deuterated reagents are used to probe ligand-induced conformational changes in proteins, where the deuterium label helps to quantify shifts in molecular interactions and dynamics. nih.govnih.gov

This compound is valuable for investigating subtle molecular interactions in solution. Because deuterium has a different magnetic moment and is "quieter" in ¹H NMR than a proton, using deuterated compounds helps to minimize interfering signals from the solvent or other molecules, allowing for the clearer observation of phenomena such as hydrogen bonding, solvent effects, and weak molecular associations. cymitquimica.comliverpool.ac.uk

The unique properties of deuterated molecules make them suitable for studying molecular dynamics in condensed phases. Changes in the NMR signals of an analyte in the presence of or dissolved in a deuterated medium like that provided by this compound can offer insights into solution-state geometries and intermolecular forces that govern chemical behavior and reactivity. liverpool.ac.uk

The substitution of a hydrogen atom with deuterium causes a small but measurable perturbation in the NMR chemical shifts of nearby nuclei, particularly ¹³C. science.gov This phenomenon, known as the deuterium-induced isotope shift, is a sensitive probe of molecular structure and stereochemistry. The effect is most significant for the carbon atom directly bonded to the deuterium and diminishes rapidly over successive bonds. science.gov

These chemical shift perturbations arise from subtle changes in the vibrational energy levels and bond lengths upon isotopic substitution. Researchers can analyze the magnitude and direction of these shifts to gain detailed structural information. science.gov The sensitivity of this effect to stereochemistry makes it a valuable tool for conformational analysis. science.gov

Table 1: Representative Deuterium-Induced Isotope Shifts in ¹³C NMR This table illustrates the typical attenuation of the isotope effect on ¹³C chemical shifts as the number of bonds between the deuterium and the observed carbon nucleus increases.

| Position of ¹³C Nucleus Relative to Deuterium | Typical Isotope Shift (ppm) |

| Directly bonded (α) | -0.3 to -0.7 |

| Separated by one bond (β) | -0.05 to -0.15 |

| Separated by two bonds (γ) | -0.01 to +0.03 |

| Separated by three or more bonds (δ, ε) | < 0.01 |

Note: Data is illustrative and based on general findings in the field. science.gov Negative values indicate an upfield shift.

Vibrational Spectroscopy (Infrared and Raman) Studies

In vibrational spectroscopy techniques such as Infrared (IR) and Raman, the mass difference between hydrogen and deuterium provides a distinct and powerful analytical signal.

The substitution of hydrogen with deuterium, which nearly doubles the atomic mass, has a pronounced and predictable effect on molecular vibrational frequencies. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass (µ) of the vibrating atoms. When hydrogen is replaced by deuterium in a C-H bond, the reduced mass increases significantly, leading to a substantial downshift in the vibrational frequency of that bond. libretexts.org

This effect is readily observed in IR and Raman spectra. For a C-H stretching vibration, which typically appears around 3000 cm⁻¹, the corresponding C-D stretch is found at a much lower frequency, around 2100-2200 cm⁻¹. libretexts.orgnih.gov The theoretical isotopic frequency ratio for a C-H/C-D stretch is approximately √2 (≈1.41), although observed ratios are often slightly lower, in the range of 1.35-1.41. libretexts.org This large and predictable shift allows for the unambiguous assignment of vibrational modes involving hydrogen.

Table 2: Calculated Vibrational Frequency Shift for C-H vs. C-D Bond This table demonstrates the theoretical effect of deuterium substitution on the vibrational frequency of a carbon-hydrogen bond based on the change in reduced mass.

| Bond Type | Reduced Mass (µ) in a.m.u. | Relative Frequency (ν) |

| ¹²C-¹H | µ = (12 * 1) / (12 + 1) ≈ 0.923 | ν (proportional to 1/√µ) ≈ 1.04 |

| ¹²C-²H (D) | µ = (12 * 2) / (12 + 2) ≈ 1.714 | ν (proportional to 1/√µ) ≈ 0.76 |

| Frequency Ratio (ν_CH / ν_CD) | ≈ 1.37 |

Note: This is a simplified theoretical calculation. Actual values vary based on the specific molecular environment.

In complex molecules, vibrational modes are often coupled, meaning the vibration of one bond can influence another. This coupling can lead to broad, overlapping, and difficult-to-interpret bands in IR and Raman spectra. Deuterium substitution is a key strategy to overcome this challenge.

By replacing a hydrogen atom with deuterium, the frequency of its stretching and bending vibrations is shifted significantly, as described above. This large frequency difference effectively decouples the C-D vibration from the remaining C-H vibrations in the molecule. libretexts.org The result is a simplified spectrum with sharper, more defined peaks that can be assigned with greater confidence. This technique is particularly valuable for identifying specific C-H vibrational modes in a complex spectral region and for making detailed symmetry assignments. libretexts.org

Integration in Mass Spectrometry Based Analytical Platforms

Role as a Mobile Phase Modifier in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, the composition of the mobile phase is a critical determinant of analytical success. Ammonium-D4 formate-D serves as a versatile mobile phase modifier, offering distinct advantages in method development and execution.

The addition of ammonium (B1175870) formate (B1220265) to the mobile phase is a well-established strategy for improving chromatographic separations of various analytes, including peptides and small molecules. nih.govnih.gov It enhances the ionic strength of the mobile phase, which can lead to sharper, more symmetrical peaks. nih.govhalocolumns.com The use of this compound provides these same benefits while introducing a known mass shift, which can be advantageous in specific analytical scenarios. By adjusting the concentration of this modifier, chromatographers can fine-tune the retention behavior of analytes and achieve optimal separation. For instance, in reversed-phase liquid chromatography (RP-LC), the combination of formic acid and ammonium formate has been shown to improve peptide separations and increase peptide identifications. nih.gov

Table 1: Impact of Mobile Phase Modifiers on Chromatographic Performance

| Mobile Phase Modifier | Effect on Peak Shape | Influence on Retention Time | Application |

|---|---|---|---|

| Formic Acid (FA) | Can lead to broader peaks for basic analytes. halocolumns.com | Provides good retention for many compounds. | General purpose LC-MS. |

| Trifluoroacetic Acid (TFA) | Excellent peak sharpness due to ion-pairing. nih.govhalocolumns.com | Can cause signal suppression in ESI-MS. nih.gov | Primarily used with UV detection. |

| Ammonium Formate (AF) | Improves peak shape by increasing ionic strength. nih.govhalocolumns.com | Can alter selectivity compared to FA alone. nih.gov | Peptide and small molecule analysis. nih.gov |

This table summarizes the general effects of common mobile phase modifiers on chromatographic separations.

The choice of mobile phase modifier significantly impacts the efficiency of the electrospray ionization (ESI) process. Ammonium formate is known to be a favorable additive for LC-MS as it is volatile and promotes the formation of protonated molecules [M+H]+ or ammoniated adducts [M+NH4]+ in positive ion mode, and deprotonated molecules [M-H]- in negative ion mode. nih.govsigmaaldrich.com The use of this compound allows for the deliberate formation of deuterated ammonium adducts, [M+ND4]+. This predictable mass shift is a powerful tool for confirming the identity of analytes and distinguishing them from background ions or co-eluting species. nih.gov The presence of ammonium formate can also help to suppress the formation of undesirable sodium and potassium adducts, leading to cleaner mass spectra and improved sensitivity. researchgate.netsemanticscholar.org

In high-throughput screening environments, robust and reliable analytical methods are paramount. The use of ammonium formate as a mobile phase modifier is common in these settings due to its compatibility with fast gradient separations and its ability to provide consistent ionization. mdpi.com this compound can be incorporated into these high-throughput methods to aid in the rapid identification and confirmation of target compounds. For example, in drug discovery workflows, the characteristic isotopic signature imparted by this compound can be used to quickly flag potential hits and differentiate them from false positives.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Structural Insights

HDX-MS is a powerful technique for probing the structure and dynamics of proteins and other biomolecules. It relies on the exchange of labile hydrogen atoms on the molecule with deuterium from a deuterated solvent.

In a typical HDX-MS experiment, the protein of interest is incubated in a deuterated buffer (e.g., D2O) for a specific period. The exchange reaction is then quenched by lowering the pH and temperature, and the protein is digested into peptides for analysis by LC-MS. acs.orgacs.orgyoutube.com The use of this compound in the mobile phase during the LC separation (on-column HDX) can help to minimize back-exchange, where the incorporated deuterium atoms are replaced by hydrogen atoms from the mobile phase. nih.gov In post-column HDX, a deuterated solvent is introduced after the chromatographic separation but before the mass spectrometer, which can also be used to induce exchange and provide structural information. usherbrooke.ca The development of these methods has been crucial for obtaining high-quality HDX-MS data with minimal deuterium loss.

Untargeted metabolomics aims to comprehensively profile all of the small molecules in a biological sample. A major challenge in this field is the confident annotation and identification of the thousands of features detected in a typical LC-MS run. nih.govbiorxiv.orgbiorxiv.org The use of this compound can aid in this process. By running samples with both standard ammonium formate and its deuterated counterpart, researchers can identify which peaks form ammonium adducts based on the expected mass shift. nih.gov This "adduct pairing" strategy can significantly reduce the number of potential candidates for a given feature and improve the accuracy of metabolite annotation. nih.gov Furthermore, the differential exchange rates of labile hydrogens on isomeric compounds can sometimes be exploited in HDX-MS experiments to distinguish between them, providing an additional layer of information for confident identification.

Quantitative Cross-Linking/Mass Spectrometry (QCLMS) for Protein Conformational Analysis

Quantitative Cross-Linking/Mass Spectrometry (QCLMS) has emerged as a powerful technique for the analysis of protein conformations and their dynamics. This method provides distance constraints between amino acid residues, offering insights into the three-dimensional structure of proteins and protein complexes. The quantitative aspect of QCLMS allows for the comparison of different conformational states, for instance, in the presence and absence of a ligand or under varying conditions.

While the direct application of this compound as the primary isotopic labeling agent for quantification in QCLMS is not extensively documented in scientific literature, the principles of quantitative proteomics and the role of isotopically labeled reagents are well-established. Typically, in QCLMS, quantification is achieved by using isotopically labeled cross-linking reagents. researchgate.netnih.gov These reagents, which are chemically identical but differ in mass due to the incorporation of stable isotopes like deuterium, are used to introduce a "heavy" and a "light" mark on the cross-linked proteins.

The general workflow involves separately cross-linking two different states of a protein or protein complex with the light and heavy versions of the cross-linker. After mixing the samples, digesting the proteins, and analyzing the resulting peptides by mass spectrometry, the cross-linked peptides will appear as pairs of signals separated by a characteristic mass difference. The ratio of the intensities of these heavy and light signals reflects the relative abundance of that particular cross-link in the two different conformational states.

Role of Ammonium Formate in Mass Spectrometry

Ammonium formate is a commonly used additive in the mobile phase for liquid chromatography-mass spectrometry (LC-MS) analysis of peptides and proteins. nih.govnih.govresearchgate.net Its presence can improve chromatographic peak shape and enhance the efficiency of electrospray ionization (ESI), leading to increased sensitivity and a higher number of identified peptides. nih.govnih.govresearchgate.net In the context of a QCLMS experiment, optimizing the LC-MS conditions is crucial for the successful detection and quantification of the low-abundant cross-linked peptides.

While the direct use of this compound for quantification in QCLMS is not a standard approach, the use of a deuterated compound in the mobile phase could potentially serve specialized purposes in certain mass spectrometry applications, though this is not a mainstream technique for quantification in this context. The primary and validated method for quantification in QCLMS remains the use of isotopically labeled cross-linkers.

Research Findings in QCLMS

Numerous studies have successfully employed QCLMS to investigate protein conformational changes. For example, the conformational changes in multi-domain proteins and transmembrane protein complexes have been elucidated using this technique. The data obtained from QCLMS experiments provide valuable constraints for computational modeling of protein structures and for understanding the molecular mechanisms of protein function.

Below is a representative data table illustrating the type of quantitative data that can be obtained from a QCLMS experiment using an isotopically labeled cross-linker.

| Cross-linked Residue Pair | Protein(s) | Ratio (State A / State B) | p-value | Conformational Change Implication |

| Lys45 - Lys121 | Protein X | 2.5 | 0.01 | Increased proximity in State A |

| Lys78 - Lys92 | Protein X | 0.4 | 0.005 | Decreased proximity in State A |

| Lys33 (Protein Y) - Lys154 (Protein Z) | Protein Y-Z Complex | 1.1 | 0.45 | No significant change in proximity |

| Lys67 (Protein Y) - Lys201 (Protein Z) | Protein Y-Z Complex | 5.2 | <0.001 | Significant conformational shift at the interface in State A |

This table showcases how the ratios of heavy to light cross-linked peptides can pinpoint specific regions of a protein or protein complex that undergo conformational changes.

Mechanistic Investigations and Isotope Effects

Probing Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that of the reaction with the heavier isotope (kH). wikipedia.org The study of KIEs, particularly the deuterium (B1214612) kinetic isotope effect (²H KIE), is a fundamental approach for elucidating reaction mechanisms. wikipedia.orgresearchgate.net By measuring changes in reaction rates upon isotopic substitution, researchers can gain valuable insights into the rate-determining step and the structure of the transition state. numberanalytics.com

The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. gmu.edu Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate. wikipedia.org

KIEs are broadly classified into two types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of the reaction. numberanalytics.com

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate, often due to changes in hybridization or steric environment between the reactant and the transition state. wikipedia.orgnumberanalytics.com

The magnitude of the deuterium KIE can provide detailed information about the transition state. For instance, in nucleophilic substitution reactions, SKIEs at the α-carbon can help differentiate between SN1 and SN2 mechanisms. wikipedia.org The accurate prediction of deuterium KIE values is now commonly achieved through density functional theory (DFT) calculations. wikipedia.org

Ammonium (B1175870) Formate-Mediated Catalytic Transfer Deuteration Reactions

Ammonium formate (B1220265) and its deuterated isotopologues are effective reagents in catalytic transfer hydrogenation and deuteration reactions. These reactions offer a milder and often more selective alternative to using high-pressure hydrogen or deuterium gas.

Deuterated ammonium formate has been successfully employed as a deuterium source for the catalytic transfer deuteration of various aromatic heterocycles. d-nb.info In one methodology, a tungsten complex is used to activate a pyridinium (B92312) salt, which is then subjected to stepwise treatment with a hydride/deuteride source and an acid/deuteron source to produce a series of tetrahydropyridine (B1245486) isotopomers. d-nb.info Another approach utilizes deuterated ammonium formate directly for the reduction of pyridines. d-nb.info Research has also demonstrated its utility in the mild catalytic deuterium transfer reaction of pyridines, pyrazines, and isoquinolines. d-nb.info These methods are valuable for synthesizing deuterated building blocks used in medicinal chemistry and mechanistic studies. d-nb.info

Table 1: Examples of Catalytic Transfer Deuteration

| Substrate Type | Deuterium Source | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Pyridinium Salt | D⁻ / D⁺ | Tungsten Complex | Tetrahydropyridine Isotopomers | d-nb.info |

| Pyridines | Deuterated Ammonium Formate | Not Specified | Deuterated Piperidines | d-nb.info |

| Pyridines, Pyrazines, Isoquinolines | Deuterated Ammonium Formate | Not Specified | Deuterated Heterocycles | d-nb.info |

In the field of biocatalysis, ammonium formate serves a dual role as both an amine donor and a source of reducing equivalents, enabling the efficient synthesis of chiral amines. nih.govacs.org This is particularly evident in dual-enzyme cascade reactions that combine ene-reductases (EReds) and imine reductases (IReds) or reductive aminases (RedAms). researchgate.net These cascades can convert α,β-unsaturated ketones into chiral secondary and tertiary amines with two stereogenic centers. researchgate.net

A key advantage of this system is the use of a formate dehydrogenase (FDH) for the in situ recycling of the NADPH cofactor. nih.govacs.org The FDH oxidizes the formate ion from ammonium formate to carbon dioxide, regenerating the NADPH required by the ERed and IRed enzymes. This strategy enhances the atom economy of the process by avoiding the need for a sacrificial co-substrate like glucose, which is commonly used in other NADPH recycling systems. nih.govacs.org The use of ammonium formate buffer is crucial as the entire cascade, from alkene reduction to reductive amination, must operate in the presence of the amine donor. nih.govacs.org

Table 2: Enzyme Cascade for Chiral Amine Synthesis

| Enzyme 1 | Enzyme 2 | Enzyme 3 (Recycling) | Reagent | Function | Product | Reference |

|---|---|---|---|---|---|---|

| Ene-Reductase (ERed) | Imine Reductase (IRed) | Formate Dehydrogenase (FDH) | Ammonium Formate | Amine Donor & Reducing Equivalents | Chiral Amines | nih.govacs.org |

Isotopic Tracers in Biochemical and Metabolic Pathways Research

Isotopically labeled compounds, such as those synthesized using Ammonium-D4 formate-D, are indispensable tools in biochemical and metabolic research. cymitquimica.comeurisotop.com By introducing a "heavy" labeled precursor into a biological system, researchers can trace its journey through various metabolic pathways. eurisotop.commdpi.com This approach, often termed metabolic flux analysis, provides dynamic information about the rates of metabolic reactions, which cannot be obtained from static measurements of metabolite concentrations. eurisotop.comnih.gov

The use of isotopic tracers adds a layer of biochemical resolution to metabolomic studies. eurisotop.com Since many metabolites are part of multiple intersecting pathways, labeling allows scientists to distinguish the fraction of a metabolite pool associated with a specific pathway. eurisotop.com For example, deuterated tracers like D9-choline, D3-L-methionine, and D4-ethanolamine have been used to study the biosynthesis of phospholipids (B1166683) such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), revealing the relative contributions of different synthetic routes. mdpi.com Furthermore, isotopically labeled compounds serve as ideal internal standards in quantitative mass spectrometry, improving the accuracy of measurements by correcting for variations during sample preparation and analysis. eurisotop.comacs.org

Theoretical Frameworks for Understanding Isotope Effects

The interpretation of experimental kinetic isotope effects is greatly supported by theoretical models. mdpi.com Transition State Theory (TST) is a foundational framework for modeling KIEs, although its validity can depend on the energy barrier of the reaction. mdpi.com Theoretical calculations are crucial for predicting and interpreting KIEs, helping to refine the understanding of reaction dynamics. mdpi.com

For many reactions, especially those involving the transfer of hydrogen isotopes, quantum mechanical tunneling can make a significant contribution to the observed KIE and must be considered in addition to the semi-classical TST model. wikipedia.orgresearchgate.net The development of computational chemistry has made the theoretical prediction of KIEs more accessible. scispace.com Specifically, density functional theory (DFT) has become a routine and reliable method for accurately calculating deuterium KIEs. wikipedia.org These theoretical approaches allow for the detailed analysis of vibrational frequencies in the reactant and transition state, providing a quantitative understanding of how isotopic substitution influences the reaction's activation energy. gmu.edu

Table 3: Theoretical Models for KIE Analysis

| Theoretical Framework | Application | Key Considerations | Reference |

|---|---|---|---|

| Transition State Theory (TST) | Foundational modeling of KIEs | Validity depends on reaction energy barrier | mdpi.com |

| Quantum Tunneling | Reactions involving H-isotope transfer | Can make large contributions to observed KIE | wikipedia.orgresearchgate.net |

| Density Functional Theory (DFT) | Routine prediction of deuterium KIEs | Provides accurate numerical values | wikipedia.org |

Contributions to Structural Biology Research

Preparation of Deuterated Macromolecules for Neutron Scattering and Diffraction Studies

The production of deuterated macromolecules is essential for neutron scattering and diffraction studies, techniques that are powerful for determining the structure of biological molecules in solution and in crystalline states. nih.govnih.gov The key advantage of using neutrons in structural biology is their sensitivity to isotopic substitution. Neutrons scatter differently from hydrogen (¹H) and its isotope deuterium (B1214612) (²H or D), a property that allows for contrast variation studies. nih.govresearchgate.net By selectively deuterating parts of a macromolecular complex or the solvent, researchers can highlight specific components, effectively making others "invisible" to the neutron beam. nih.gov

The process of producing deuterated proteins often involves expressing the protein in a host organism, such as Escherichia coli, grown in a medium where hydrogen is replaced by deuterium. nih.gov This is typically achieved by using D₂O as the solvent and a deuterated carbon source. Ammonium (B1175870) salts, such as ammonium-d4 formate-d, can serve as a deuterated nitrogen source in these growth media. nih.gov For instance, in the production of deuterated ubiquitin, the expression system utilized D₂O-based media with ammonium-d4 deuteroxide to maintain the appropriate pD. nih.gov

While highly effective, the production of deuterated proteins can present challenges. Bacterial expression systems may exhibit reduced yields due to the stress of adapting to a deuterated growth medium. However, with proper adaptation protocols and the use of bioreactors, high yields of deuterated proteins can be achieved. researchgate.net Once purified, the level of deuteration can be estimated using techniques like MALDI-TOF mass spectrometry. nih.gov

These deuterated macromolecules are then used in small-angle neutron scattering (SANS) and neutron diffraction experiments. nih.govnih.gov SANS provides information about the size and shape of molecules in solution, while neutron diffraction can reveal atomic-level structural details of crystalline samples. researchgate.netnih.gov The ability to vary the neutron scattering contrast by using deuterated molecules is a unique advantage of these techniques, enabling the study of complex assemblies and their components. nih.govresearchgate.net

Comparative Structural Analysis of Deuterated and Protiated Proteins

A fundamental assumption in isotopic labeling studies is that the substitution of hydrogen with deuterium does not significantly alter the protein's structure. researchgate.net Numerous studies have sought to validate this assumption by comparing the high-resolution structures of deuterated and protiated (non-deuterated) proteins.

The following table summarizes the findings of comparative structural analyses of some deuterated and protiated proteins:

| Protein | Technique | Key Findings | Reference |

| Human Carbonic Anhydrase IX | X-ray Crystallography | Overall active-site organization is essentially the same; minor changes in solvent positions. | nih.gov |

| Transthyretin (TTR) | X-ray Crystallography | X-ray structures of unlabeled and deuterium-labeled TTR are essentially identical. | nih.govnih.gov |

| Haloalkane Dehalogenase | X-ray Crystallography | Optimal crystals obtained at different pHs; deuteration resulted in a novel active-site configuration. | researchgate.net |

These studies underscore that while large-scale structural perturbations are rare, deuteration can induce subtle changes that may have functional implications.

Impact of Deuteration on Protein Folding, Stability, and Assembly Kinetics

While the three-dimensional structures of deuterated and protiated proteins are often very similar, the substitution of hydrogen with deuterium can have measurable effects on protein folding, stability, and the kinetics of their assembly into larger complexes. These effects are generally subtle but can provide important insights into the forces that govern these fundamental biological processes. nih.gov

Protein Folding and Stability:

The replacement of hydrogen with deuterium can influence protein stability. Several studies have reported that perdeuteration can decrease the thermal stability of proteins. For instance, perdeuteration of hen egg-white lysozyme (B549824) was found to reduce its thermal melting temperature (Tm). nih.gov This destabilizing effect is thought to arise from the different vibrational properties of C-H and C-D bonds. nih.gov

Protein Assembly Kinetics:

Deuteration can also impact the rates at which proteins assemble into functional complexes. A study on the homotetrameric protein transthyretin (TTR) demonstrated that deuteration of the protein accelerated its subunit exchange kinetics. nih.gov This suggests that deuteration destabilizes the TTR tetramer, making it more prone to dissociation and reassembly. nih.gov The rate of subunit exchange for deuterated TTR was found to be approximately three times faster than for its protiated counterpart. nih.gov

Interestingly, the effect of the solvent is again significant. The same study found that subunit exchange was slower in a deuterated solvent, which is thought to be due to the poorer solubility of non-polar protein side chains in this environment. nih.govnih.gov These findings are critical for the interpretation of kinetic studies involving deuteration and have implications for understanding diseases like amyloidosis, where protein aggregation is a key factor. nih.gov

The table below summarizes the observed effects of deuteration on the stability and assembly of specific proteins:

| Protein | Observation | Implication | Reference |

| Hen Egg-White Lysozyme | Perdeuteration reduced thermal stability (Tm). | Highlights the influence of the refolding process and protein perdeuteration on stability. | nih.gov |

| Transthyretin (TTR) | Deuteration of the protein accelerated subunit exchange kinetics. | Deuteration causes a destabilization of the TTR tetramer. | nih.gov |

| Transthyretin (TTR) | Subunit exchange is slower in a deuterated solvent. | Reflects the poorer solubility of non-polar protein side chains in a deuterated environment. | nih.govnih.gov |

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Deuterated Formate (B1220265) Systems

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecular systems. For deuterated formate systems, DFT calculations provide valuable information on vibrational frequencies, reaction energetics, and structural parameters that are often difficult to obtain experimentally. oup.comresearchgate.net

DFT calculations have been successfully applied to study the dehydrogenation of formic acid catalyzed by mononuclear cuprate (B13416276) anions, with experiments using d1-formic acid (DCO2H) to probe reaction mechanisms. researchgate.net The calculations show that the key decarboxylation step can occur spontaneously without collision-induced dissociation, a finding supported by experimental observations. researchgate.net In studies of asymmetric transfer hydrogenation, DFT calculations on Ru(II) and Os(II) catalysts have elucidated the mechanism of hydrogen transfer from formate. rsc.org These studies indicate a stepwise mechanism involving substrate docking, hydride transfer, and subsequent protonation. rsc.org

Solid-state DFT has been implemented for the structure optimization of crystalline materials and the calculation of their infrared frequencies. oup.com For deuterated analogues of compounds like methanol (B129727) and acetic acid, DFT calculations of harmonic frequencies at the B3LYP-D3/m-6–311G(d) level of theory have been compared with experimental spectra, allowing for the assignment of specific translational and librational lattice modes. oup.com Such calculations are critical for interpreting the complex vibrational spectra of deuterated crystalline solids like Ammonium-D4 formate-D. The use of dispersion corrections (e.g., DFT-D3) has been shown to be important for accurately predicting unit-cell parameters, reducing disagreements with experimental data from ~10% to 1-3%. iucr.org

Table 1: Illustrative DFT Calculation Parameters for Crystalline Solids

| Parameter | Example Value/Method | Reference |

| Functional | B3LYP, PBE, BLYP | oup.comresearchgate.netacs.org |

| Basis Set | def2-TZVP, m-6–311G(d) | oup.comresearchgate.net |

| Dispersion Correction | DFT-D3 | oup.comacs.org |

| Approach | Periodic Boundary Conditions | oup.com |

| Software | CRYSTAL, CP2K, Gaussian | acs.orgnih.gov |

This table represents typical parameters used in DFT studies of molecular crystals and is for illustrative purposes.

Ab Initio Simulations of Isotopic Polymorphs and Thermodynamic Stabilities

Ab initio simulations, which are derived from first principles without empirical data, are powerful for studying the polymorphism and thermodynamic stability of deuterated compounds. These methods can predict the relative stabilities of different crystal forms and the conditions under which they might transform.

Studies on deuterated ammonium (B1175870) carbamate (B1207046) (ND4·ND2CO2) have utilized ab initio DFT calculations to evaluate the relative thermodynamic stability of its α- and β-polymorphs. iucr.org By fitting equations of state to the pressure-volume data from athermal simulations, key thermodynamic properties like the bulk modulus can be determined. iucr.org For α-ammonium carbamate, the calculated bulk modulus was 16.5(4) GPa, compared to 24.4(4) GPa for the β-polymorph, indicating their different responses to pressure. iucr.org

Similarly, ab initio structure searches combined with experimental techniques have been used to study deuterated ammonia (B1221849) (ND3) at high pressures. researchgate.net These studies provided evidence that solid molecular ammonia transforms into a stable ionic crystalline form consisting of NH4+ and NH2- ions (or ND4+ and ND2- for the deuterated species). researchgate.net This demonstrates the power of ab initio methods in predicting phase transitions and the existence of novel isotopic polymorphs under extreme conditions. researchgate.netresearchgate.net

Born-Oppenheimer molecular dynamics (BOMD), an ab initio method, has been used to study co-crystal polymorphs, providing insights into their relative stability by analyzing hydrogen bond dynamics and calculating power spectra from the simulated trajectories. acs.org Furthermore, advanced free-energy methods combined with machine-learning potentials trained on ab initio data have been used to predict the thermodynamic properties of light and heavy water, including the melting points and the relative stability of ice polymorphs (Ih and Ic). researchgate.net These studies highlight that subtle effects, such as nuclear quantum effects, can contribute significantly to the stability of one polymorph over another. researchgate.net

Table 2: Calculated Thermodynamic Properties for Ammonium Carbamate Polymorphs

| Polymorph | V₀ (ų) | K₀ (GPa) |

| α-Ammonium Carbamate | 744 (2) | 16.5 (4) |

| β-Ammonium Carbamate | 713.6 (5) | 24.4 (4) |

| Data from ab initio simulations on hydrogenated polymorphs, illustrating the type of data obtainable for deuterated systems. iucr.org |

Modeling of Deuterium (B1214612) Transfer and Isotope Exchange Processes

Modeling deuterium transfer and isotope exchange is essential for understanding reaction mechanisms and dynamics in systems containing this compound. Hydrogen/Deuterium Exchange (HDX) is a chemical reaction where hydrogen atoms in a molecule are exchanged with deuterium from a solvent like D2O. unibo.it This process is fundamental in various fields, from protein dynamics to astrochemistry. unibo.itarxiv.org

In the context of mass spectrometry, full HILIC-HDX-MS experiments utilize deuterated mobile-phase modifiers, such as D5-ammonium formate, to achieve complete H/D exchange for analytical purposes. mdpi.com The modeling of such processes considers the kinetics of exchange, which can be influenced by factors like temperature and pH. unibo.it The Linderstrøm-Lang model is a foundational two-step model describing HDX, involving an "opening" step where a protected site becomes solvent-accessible and an intrinsic exchange step. unibo.it

k_o ⇌ k_c C ↔ O O → D (with intrinsic rate k_i)

Where C is the closed (protected) state, O is the open (exchange-competent) state, and D is the deuterated state.

More sophisticated modeling involves ab initio molecular dynamics (aiMD), which can provide detailed information on the variations in hydrogen bond geometries during H/D isotope exchange. nih.gov These simulations generate a trajectory of atomic positions over time, from which the dynamics of deuterium transfer can be analyzed. nih.gov

Furthermore, the study of ion-molecule reactions in the gas phase provides crucial data for modeling isotopic exchange. For instance, rate coefficients for reactions involving deuterated forms of H3+ have been measured and simulated. arxiv.orgaanda.org These studies show that isotopic exchange reactions can have significant temperature dependencies and are key to understanding deuterium fractionation in various environments. arxiv.orgaanda.org The fitting of experimental data to chemical codes allows for the determination of rate coefficients that can be used in larger kinetic models. aanda.org

Table 3: Example of Parameterized Reaction Rate Coefficients (Arrhenius-Kooij form)

| Reaction | A (10⁻¹⁰ cm³ s⁻¹) | B | C (K) |

| H₃⁺ + D₂ → products | 2.15 | -0.66 | 0.8 |

| D₂H⁺ + D₂ → products | 2.05 | -0.11 | -0.2 |

Data adapted from related isotopic systems to illustrate the format of kinetic data used in modeling. aanda.org The formula is k(T) = A(T/300)ᴮ exp(−C/T). aanda.org

Applications in Omics Research Methodologies

Metabolomics Profiling and Biomarker Discovery

In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a biological system to discover biomarkers and understand physiological states. Ammonium-D4 formate-D is instrumental in achieving the accuracy required for these sensitive measurements.

Metabolomics studies can be broadly categorized into targeted and untargeted approaches. Targeted metabolomics focuses on measuring a predefined set of known metabolites with high accuracy and precision, while untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample, including unknown compounds.

In both strategies, deuterated internal standards like this compound are crucial for reliable quantification. In targeted analysis , a known quantity of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass, is added to each sample. This allows for the correction of variations that can occur during sample preparation and analysis, such as differences in ionization efficiency in the mass spectrometer.

Untargeted metabolomics , while not typically aiming for absolute quantification, still benefits immensely from the use of internal standards for relative quantification and quality control. By comparing the signal intensity of an endogenous metabolite to its co-eluting deuterated standard, researchers can correct for analytical variability and improve the reliability of statistical comparisons between different sample groups. The use of SIL-IS is considered the gold standard for correcting for matrix effects, which can suppress or enhance the ionization of an analyte.

Table 1: Comparison of Quantification Strategies in Metabolomics

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Absolute or relative quantification of a limited number of known metabolites. | Global profiling and relative quantification of as many metabolites as possible. |

| Approach | Hypothesis-driven. | Hypothesis-generating. |

| Use of Standards | Essential for accurate quantification; often uses a dedicated SIL-IS for each analyte. | Used for quality control, data normalization, and to aid in metabolite identification. |

| Data Output | Concentration values for specific metabolites. | A list of features (mass-to-charge ratio, retention time) with relative intensities. |

The "matrix effect" is a significant challenge in mass spectrometry-based metabolomics. It refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Deuterated internal standards are the most effective tool to compensate for these effects. Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's peak area to the standard's peak area, these variations can be effectively normalized.

Sample preparation protocols are designed to extract the metabolites of interest while minimizing interferences. Common procedures include protein precipitation (often with organic solvents like methanol (B129727) or ethanol) and liquid-liquid extraction to separate compounds based on their solubility. Deuterated internal standards, including this compound, are typically added early in the sample preparation workflow. This ensures that the standard undergoes the same extraction and processing steps as the target analyte, allowing it to account for any sample loss during preparation in addition to correcting for matrix effects.

Proteomics Analysis with Deuterated Ammonium (B1175870) Formate (B1220265) Modifiers

In proteomics, the focus is on the large-scale study of proteins. Mass spectrometry, coupled with liquid chromatography (LC), is the primary analytical platform. Ammonium formate is a widely used mobile phase modifier in reversed-phase liquid chromatography (RP-LC) for peptide analysis, as it improves peak shape and separation efficiency. The use of its deuterated form, this compound, can offer additional benefits in specific proteomics applications.

The proteome of a typical biological sample is incredibly complex, with a vast dynamic range of protein abundances. To identify as many proteins as possible, especially low-abundance ones, the complex mixture of peptides generated after protein digestion (usually with trypsin) must be simplified through fractionation before LC-MS/MS analysis.

Common peptide fractionation techniques include:

Strong Cation Exchange (SCX) Chromatography: Separates peptides based on their net positive charge.

Reversed-Phase Liquid Chromatography (RPLC) at High pH: Provides an orthogonal separation to the low-pH RPLC analysis typically performed online with the mass spectrometer.

Hydrophilic Interaction Chromatography (HILIC): Separates peptides based on their polarity.

Isoelectric Focusing: Separates peptides based on their isoelectric point (pI).

Ammonium formate is a valuable buffer and mobile phase additive in these techniques. For instance, in RPLC, the combination of formic acid and ammonium formate has been shown to improve separations compared to using formic acid alone. While the primary role of this compound in this context is not as a fractionation agent itself, its use as a mobile phase component ensures consistent and high-quality chromatographic separation, which is the foundation of effective fractionation and deep proteome coverage.

The ultimate goal of a proteomics experiment is to identify proteins and determine their relative abundance. The quality of the LC-MS/MS data directly impacts the number of peptides and proteins identified. Using ammonium formate as a mobile phase modifier in conjunction with formic acid has been demonstrated to improve online RP-LC separations, leading to significant increases in the number of peptide identifications and better protein sequence coverage. This improvement is attributed to better peak shapes and increased sample load tolerance, especially for basic peptides.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonium formate |

| Formic acid |

| Methanol |

| Ethanol |

Q & A

Q. Table 1: Analytical Techniques for Purity Assessment

| Parameter | Method | Critical Metrics | Reference |

|---|---|---|---|

| Isotopic Purity | ²H NMR | Peak absence at 1–2 ppm (protonated NH₄⁺) | |

| Chemical Structure | FT-IR | C=O stretch at 1720 cm⁻¹ | |

| Molecular Formula | HR-MS | Exact mass deviation < 2 ppm |

Advanced: What are the key challenges in quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS)?

Methodological Answer:

- Matrix Effects : Co-eluting analytes or mobile-phase additives (e.g., ammonium formate) may suppress ionization. Mitigate this by using isotopic internal standards (e.g., ¹³C-labeled analogs) and optimizing gradient elution to separate target ions .

- Calibration Linearity : Deuterated compounds often exhibit nonlinear responses at high concentrations. Validate linear ranges (e.g., 0.1–100 µM) and use weighted least-squares regression for curve fitting .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves (tested via ASTM D6978) and EN166-certified safety goggles to prevent dermal/ocular exposure .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for sublimation (reported at >160°C) .

Advanced: How do isotopic effects (²H vs. ¹H) influence the reaction kinetics of this compound in acid-catalyzed processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Deuteration at ammonium sites (ND₄⁺) slows proton transfer rates due to higher bond strength (C-D vs. C-H). Measure KIE values via competitive experiments using mixed H/D substrates .

- Solvent Isotope Effects : Replace H₂O with D₂O to amplify deuteration impacts. For example, rate constants for formate oxidation decrease by 20–30% in D₂O .

Basic: How to optimize synthesis routes for high-yield production of this compound?

Methodological Answer:

- Deuteration Strategy : React deuterated ammonia (ND₃) with formic acid-D₂ in anhydrous conditions. Monitor pH (target 6.5–7.0) to prevent decomposition .

- Purification : Recrystallize from deuterated solvents (e.g., D₂O) and use lyophilization to remove residual moisture .

Advanced: What strategies improve reproducibility in deuterated compound research (e.g., batch-to-batch variability)?

Methodological Answer:

- Metadata Standardization : Document synthesis parameters (e.g., temperature, solvent deuteration level) using FAIR data principles. Repositories like MetaboLights require ISA-Tab formats for traceability .

- Interlaboratory Validation : Share raw NMR/MS spectra and calibration curves via platforms like Zenodo to benchmark reproducibility .

Advanced: How to resolve contradictory data in studies involving this compound (e.g., conflicting isotopic purity reports)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.